1-(3,3-Difluorocyclobutanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine
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Overview
Description
1-(3,3-Difluorocyclobutanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a unique combination of a difluorocyclobutane ring, an imidazo[1,2-b]pyridazine moiety, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluorocyclobutanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multiple steps, including the formation of the difluorocyclobutane ring, the construction of the imidazo[1,2-b]pyridazine core, and the final coupling with the piperidine ring. Common synthetic methods include:
Radical Reactions: Utilizing radical reactions for the functionalization of imidazo[1,2-b]pyridazines.
Transition Metal Catalysis: Employing transition metal catalysts to facilitate the formation of complex structures.
Metal-Free Oxidation: Using metal-free oxidation strategies to achieve specific functionalizations.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Difluorocyclobutanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,3-Difluorocyclobutanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclobutanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Receptors: Modulating the activity of specific receptors in the body.
Inhibiting Enzymes: Blocking the activity of enzymes involved in disease processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Imidazo[1,2-a]pyrimidines: Widely used in medicinal chemistry for their diverse biological activities.
Imidazo[1,2-a][1,3,5]triazines: Utilized in the synthesis of complex molecules with potential therapeutic applications.
Uniqueness
1-(3,3-Difluorocyclobutanecarbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H20F2N4O2 |
---|---|
Molecular Weight |
350.36 g/mol |
IUPAC Name |
(3,3-difluorocyclobutyl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H20F2N4O2/c18-17(19)9-13(10-17)16(24)22-6-3-12(4-7-22)11-25-15-2-1-14-20-5-8-23(14)21-15/h1-2,5,8,12-13H,3-4,6-7,9-11H2 |
InChI Key |
UXXJBJDUBHWOOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4CC(C4)(F)F |
Origin of Product |
United States |
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